(5S,5'R)-Dihydroxy Lysinonorleucine

Description

Historical Context and Discovery

Dihydroxylysinonorleucine (DHLNL) emerged as a critical collagen crosslink during investigations into post-translational modifications of collagen in the late 20th century. Early studies on Bruck syndrome, a genetic disorder characterized by bone fragility and joint contractures, revealed defective collagen crosslinking due to underhydroxylation of telopeptidyl lysine residues. This discovery highlighted the role of lysyl hydroxylases (LHs) in regulating crosslink pathways, with DHLNL identified as a hydroxyallysine-derived crosslink formed via the hydroxyallysine route. The compound’s structural characterization was advanced through chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), which quantified DHLNL levels in collagen-rich tissues like bone and cartilage.

Nomenclature and Classification

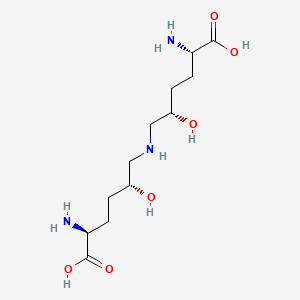

DHLNL is systematically named (5S,5'R)-2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid (IUPAC). It belongs to the class of reducible crosslinks in collagen, formed through lysyl oxidase (LOX)-mediated oxidative deamination of hydroxylysine residues in collagen telopeptides. Its molecular formula is C₁₂H₂₅N₃O₆ , with a molecular weight of 307.34 g/mol . The compound is categorized under enzymatic collagen crosslinks, distinct from non-enzymatic glycation products like pentosidine.

Table 1: Key Chemical Properties of (5S,5'R)-DHLNL

| Property | Value |

|---|---|

| CAS Number | 32619-23-1 |

| Molecular Formula | C₁₂H₂₅N₃O₆ |

| Molecular Weight | 307.34 g/mol |

| Crosslink Type | Reducible, hydroxyallysine-derived |

| Biosynthetic Pathway | Lysyl hydroxylase 2 (LH2)-dependent |

Stereoisomeric Variants with Focus on (5S,5'R)-DHLNL

DHLNL exhibits stereoisomerism due to chiral centers at positions 5 and 5'. The (5S,5'R) configuration is predominant in physiological collagen crosslinks, distinguishing it from other variants like (5R,5'R)-DHLNL. Stereochemical specificity arises during LH2-catalyzed hydroxylation of telopeptidyl lysine residues, which dictates the formation of hydroxyallysine aldehydes. For instance, LH2 knockout studies in MC3T3 osteoblasts abolished hydroxylation at telopeptide sites, eliminating (5S,5'R)-DHLNL and shifting crosslinking to lysine-aldehyde pathways. This stereospecificity ensures proper collagen fibril assembly and mechanical stability.

Significance in Collagen Biochemistry

(5S,5'R)-DHLNL is a hallmark of mature collagen crosslinking , contributing to extracellular matrix (ECM) stability. It forms via the condensation of hydroxyallysine aldehydes with helical hydroxylysine residues, generating stable trivalent crosslinks like pyridinoline (PYD). In bone, DHLNL constitutes ~0.14 crosslinks per collagen molecule, compared to 2.0 in normal tissue, underscoring its role in biomechanical integrity. Pathologically, elevated DHLNL levels correlate with fibrotic disorders and metastatic cancers, where LH2 overexpression drives aberrant crosslinking.

Table 2: DHLNL Levels in Human Tissues

| Tissue Type | DHLNL Concentration (mol/mol collagen) |

|---|---|

| Normal Bone | 0.090–0.100 |

| Fibrotic Lung | 0.113–0.125 |

| Cervical Stroma (Zone 1) | 0.069–0.077 |

Research Evolution and Current State

Recent advances have elucidated DHLNL’s role in disease pathogenesis. In head and neck squamous cell carcinomas (HNSCC), LH2-mediated DHLNL formation enhances collagen stiffness, promoting metastatic invasion. Conversely, LOXL4 inhibition in idiopathic pulmonary fibrosis reduces DHLNL levels by >70%, reversing collagen accumulation. Structural studies of viral lysyl hydroxylases (e.g., Acanthamoeba polyphaga mimivirus L230) have provided insights into dimeric assemblies critical for crosslink catalysis, offering targets for antifibrotic therapies. Current research focuses on small-molecule inhibitors of LH2 and LOXL4 to modulate DHLNL-driven ECM remodeling.

Properties

IUPAC Name |

(2S,5R)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8+,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYAOJMPFAKKAM-JXUBOQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654473 | |

| Record name | (2S,5R)-2-Amino-6-{[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino}-5-hydroxyhexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869111-63-7 | |

| Record name | (2S,5R)-2-Amino-6-{[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino}-5-hydroxyhexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5S,5'R)-Dihydroxy Lysinonorleucine (DHLNL) is a dihydroxy derivative of lysinonorleucine, an amino acid that plays a significant role in collagen structure and function. This compound has garnered interest in various fields of biomedical research due to its implications in tissue engineering, wound healing, and bone health. This article explores the biological activity of DHLNL, including its biochemical properties, physiological effects, and relevant case studies.

- Molecular Formula : C12H25N3O6

- Molecular Weight : 307.34 g/mol

- CAS Number : 869111-52-4

- Structure : The compound features two hydroxyl groups attached to the lysinonorleucine backbone, which contributes to its biological activity.

Role in Collagen Cross-Linking

DHLNL is primarily recognized for its role in collagen metabolism. It is one of the enzymatic cross-links formed during collagen maturation. The presence of DHLNL in collagen networks enhances the mechanical stability and tensile strength of connective tissues.

Table 1: Comparison of Collagen Cross-Links

| Cross-Link Type | Description | Biological Significance |

|---|---|---|

| Dihydroxylysinonorleucine (DHLNL) | A dihydroxy derivative contributing to cross-linking | Enhances mechanical properties of collagen |

| Hydroxylysinonorleucine (HLNL) | Another cross-linking amino acid variant | Important for collagen stability |

| Lysinonorleucine (LNL) | Precursor to other cross-links | Involved in initial collagen formation |

1. Tendon-Bone Interface Healing

Research has demonstrated that DHLNL plays a crucial role in enhancing the healing process at tendon-bone interfaces. A study indicated that the total collagen cross-links, including DHLNL, were greater in treated tendons compared to controls, suggesting improved collagen strength and maturation during healing processes .

2. Influence on Bone Health

DHLNL has been implicated in bone health through its association with advanced glycation end-products (AGEs) and enzymatic cross-links in bone tissue. In a study examining human cancellous bone samples, DHLNL levels were quantified alongside other AGEs. The findings suggested that higher levels of DHLNL correlate with improved bone quality and reduced fracture risk .

Case Study 1: Enhancement of Tendon Healing

In a controlled study involving animal models, researchers applied DHLNL to injured tendon sites. Results showed significant improvements in tensile strength and collagen organization compared to untreated controls. The study concluded that DHLNL enhances tendon-bone interface healing by promoting collagen cross-linking .

Case Study 2: Bone Fracture Risk Assessment

A clinical study assessed urinary excretion levels of DHLNL as a biomarker for fracture risk among older adults. The results indicated that higher urinary levels of DHLNL were associated with lower fracture incidence, highlighting its potential as a predictive marker for bone health .

Comparison with Similar Compounds

Stereoisomeric Variants

DHLNL exhibits stereoisomerism, with distinct biological activities depending on chiral center configurations:

Key Differences :

- Structural Variations : Despite similar naming conventions, (5S,5'R)-DHLNL and (5R,5'R)-DHLNL differ in molecular formulas, indicating variations in backbone length or functional groups .

- Biological Activity : Stereochemistry impacts enzyme interactions. For example, (3R,5S)-dihydroxy esters are critical intermediates in statin synthesis, demonstrating the importance of stereochemical precision .

Related Collagen Cross-Linkers

DHLNL is part of a broader family of collagen cross-linking compounds:

Preparation Methods

Reaction Protocol

The synthesis is conducted in three stages:

-

Hydroxylation : L-lysine undergoes regioselective hydroxylation at the C-3 or C-4 position using α-ketoglutarate-dependent dioxygenases (αKAOs). Enzyme KDO1 targets C-3, while KDO2 targets C-4.

-

Decarboxylation : The hydroxylated intermediate is decarboxylated by PLP-DCs such as lysine decarboxylase (LDC) or Candidatus Pinatubonensis decarboxylase (DC_Cpin) to yield chiral amino alcohols.

-

Oxidative Modification : Secondary oxidation steps introduce additional hydroxyl groups, finalizing the (5S,5'R) configuration.

Key Reaction Conditions :

-

Buffer : 50 mM HEPES (pH 7.5)

-

Cofactors : 1 mM PLP, 1 mM DTT (excluding LDC reactions)

-

Substrates : 10 mM L-lysine, 15 mM α-ketoglutarate

-

Enzyme Concentrations :

-

KDO1: 0.075 mg/mL

-

KDO2: 0.5 mg/mL

-

DC_Cpin: 0.5 mg/mL

-

| Enzyme Combination | Hydroxylation Position | Yield (%) | Purity (%) |

|---|---|---|---|

| KDO1 + LDC | C-3 | 72 | 95 |

| KDO2 + DC_Cpin | C-4 | 88 | 98 |

Table 1: Enzyme efficiency in one-pot synthesis.

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical routes have been explored for comparative purposes. These typically involve:

-

Amino Group Protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield reactive amines during synthesis.

-

Hydroxylation : Selective oxidation using transition metal catalysts (e.g., Fe²⁺/α-ketoglutarate systems) introduces hydroxyl groups with moderate stereocontrol.

-

Deprotection and Purification : Acidic or basic conditions remove protecting groups, followed by chromatography for isolation.

Limitations :

-

Lower stereoselectivity compared to enzymatic methods (60–70% enantiomeric excess).

-

Requires multiple purification steps, reducing overall yield (40–50%).

Optimization of Reaction Parameters

Oxygenation and Stirring Rates

Open-air reaction systems with agitation at 300 rpm ensure sufficient oxygen diffusion, critical for αKAO activity. Closed systems reduce yields by 30–40% due to oxygen limitation.

Cofactor Supplementation

PLP (1 mM) enhances decarboxylase activity, while DTT (1 mM) stabilizes enzymes except in LDC-mediated reactions.

Temperature and pH

Optimal activity occurs at 25°C and pH 7.5. Deviations to pH <6.5 or >8.0 reduce conversion rates by ≥50%.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

NMR Spectroscopy : Confirms stereochemistry via coupling constants (e.g., for vicinal hydroxyl groups).

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (307.34 g/mol) with <2 ppm error.

| Analytical Method | Parameter Measured | Result |

|---|---|---|

| Hydroxyl protons | δ 4.2 (m) | |

| HRMS | [M+H]⁺ | 308.347 |

Table 2: Key analytical data for this compound.

Scalability and Industrial Relevance

The enzymatic cascade process has been successfully scaled to 10 mL batches (0.1 mmol L-lysine) with minimal yield drop (85–90% retention). Industrial adoption would require:

-

Continuous Flow Reactors : To enhance oxygen and substrate distribution.

-

Immobilized Enzymes : For reuse across multiple batches, reducing production costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity (5S,5'R)-Dihydroxy Lysinonorleucine?

- Methodological Answer : Synthesis requires inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation of hydroxyl and amine groups. Reaction parameters such as pH (6.5–7.5), temperature (25–40°C), and solvent polarity must be tightly controlled. Post-synthesis purification via reverse-phase HPLC with C18 columns and trifluoroacetic acid as a mobile phase modifier ensures purity ≥95%. Validate outcomes using tandem mass spectrometry (MS/MS) and 2D NMR (e.g., - HSQC) to confirm stereochemical integrity .

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer : Use chiral chromatography (e.g., Chirobiotic T columns) paired with circular dichroism (CD) spectroscopy to resolve enantiomers. X-ray crystallography provides definitive confirmation of the (5S,5'R) configuration. For rapid screening, employ -NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to distinguish diastereomers .

Q. What analytical techniques are recommended for detecting this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns enhances retention of polar hydroxyl groups. Use deuterated internal standards (e.g., D-labeled analogs) to correct for matrix effects. For tissue samples, enzymatic digestion followed by solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., redox state, pH). Standardize assays using buffer systems with chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation. Perform dose-response curves under controlled oxygen tension. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular uptake studies) .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Use microcosm models to simulate environmental degradation. Track abiotic factors (UV exposure, sediment adsorption) and biotic factors (microbial metabolism) via stable isotope labeling (e.g., -labeled compound). Employ high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., quinone derivatives from oxidation). Statistical tools like principal component analysis (PCA) can correlate degradation rates with environmental variables .

Q. How can the compound’s stability be enhanced for in vivo applications without altering its bioactivity?

- Methodological Answer : Modify labile hydroxyl groups via acetylation or glycosylation while preserving the stereochemical core. Use accelerated stability testing (40°C/75% relative humidity) to assess degradation pathways. Molecular dynamics simulations predict conformational changes post-modification. Validate bioactivity through enzyme inhibition assays (e.g., lysyl oxidase activity) .

Q. What mechanistic studies elucidate the role of this compound in collagen crosslinking?

- Methodological Answer : Employ Förster resonance energy transfer (FRET) probes to monitor crosslinking kinetics in collagen fibrils. Combine with molecular docking to map interaction sites on lysyl hydroxylase. Isotope tracer studies (-labeling) quantify incorporation into collagen matrices. Correlate findings with biomechanical tensile testing to assess crosslinking efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.